molecular formula C11H16N2O3 B1492240 Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate CAS No. 2098007-44-2

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate

Cat. No.: B1492240
CAS No.: 2098007-44-2
M. Wt: 224.26 g/mol
InChI Key: LNLOIUFQBUIPQV-UHFFFAOYSA-N
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Description

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl group, an ethoxymethyl group, and a carboxylate ester functional group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate typically involves the following steps:

  • Condensation Reaction: The starting materials, such as ethyl acetoacetate and ethyl formate, undergo a condensation reaction to form an intermediate pyrimidine derivative.

  • Methylation: The intermediate is then methylated using a methylating agent like methyl iodide to introduce the methyl group at the appropriate position on the pyrimidine ring.

  • Esterification: Finally, the carboxylate ester group is introduced through esterification using ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrimidine derivatives with different oxidation states.

  • Reduction: Reduction reactions can be used to convert the pyrimidine ring to its corresponding amine derivatives.

  • Substitution: Substitution reactions at the pyrimidine ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized pyrimidines.

  • Reduction Products: Aminopyrimidines.

  • Substitution Products: Halogenated or alkylated pyrimidines.

Scientific Research Applications

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand the role of pyrimidines in biological systems.

  • Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs targeting pyrimidine metabolism.

  • Industry: The compound finds use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors involved in pyrimidine metabolism, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 2-methylpyrimidine-4-carboxylate: Lacks the ethoxymethyl group.

  • Ethyl 6-methylpyrimidine-4-carboxylate: Lacks the ethoxymethyl group.

  • Ethyl 2-ethylpyrimidine-4-carboxylate: Lacks the methyl group.

Uniqueness: Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate is unique due to the presence of both the ethoxymethyl and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-15-7-9-6-10(11(14)16-5-2)13-8(3)12-9/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLOIUFQBUIPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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